2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
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Description
The compound “2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carboxylic acid group . The benzodioxol group is a common motif in many bioactive compounds, including some pharmaceuticals . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s found in many important compounds, including antimalarial drugs. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it’s often involved in reactions .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the functional groups on the benzodioxol and quinoline rings. Unfortunately, without more specific information, it’s difficult to provide an accurate molecular structure analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been found to target nitric oxide synthase, inducible . This enzyme plays a crucial role in generating nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDPYKNVAVDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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